molecular formula C9H8Cl2F2O B14039572 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene

Katalognummer: B14039572
Molekulargewicht: 241.06 g/mol
InChI-Schlüssel: VYHPYPFXOJIYJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene is a chemical compound with the molecular formula C9H8Cl2F2O It is characterized by the presence of two chlorine atoms, two fluorine atoms, and an ethyl group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and safety. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the production process.

Analyse Chemischer Reaktionen

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles like amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

    Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium or nickel. The major products formed depend on the specific reaction pathway and conditions employed .

Wissenschaftliche Forschungsanwendungen

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene can be compared with similar compounds, such as:

    1,3-Dichloro-2-fluoromethoxy-5-ethylbenzene: This compound has one less fluorine atom, which may affect its reactivity and applications.

    1,3-Dichloro-2-difluoromethoxybenzene: Lacking the ethyl group, this compound may have different physical and chemical properties.

    1,3-Dichloro-2-difluoromethoxy-5-methylbenzene:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct properties and reactivity patterns.

Eigenschaften

Molekularformel

C9H8Cl2F2O

Molekulargewicht

241.06 g/mol

IUPAC-Name

1,3-dichloro-2-(difluoromethoxy)-5-ethylbenzene

InChI

InChI=1S/C9H8Cl2F2O/c1-2-5-3-6(10)8(7(11)4-5)14-9(12)13/h3-4,9H,2H2,1H3

InChI-Schlüssel

VYHPYPFXOJIYJB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C(=C1)Cl)OC(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.